4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Description
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWLGZRQBJHLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613461 | |
| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-55-0 | |
| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Components
The synthesis typically proceeds via the following steps:
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Preparation of the Aryl Halide Component :
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A brominated methylphenol derivative (e.g., 4-bromo-2-methylphenol) serves as the hydroxyl-bearing fragment.
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Protection of the hydroxyl group as a methoxy ether (using methyl iodide or dimethyl sulfate) prevents undesired side reactions during coupling.
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Synthesis of the Boronic Acid Component :
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A fluorinated aryl boronic acid (e.g., 4-fluorophenylboronic acid) is prepared via lithiation-borylation or direct fluorination of commercially available precursors.
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Coupling Reaction :
Representative Conditions :
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF/H₂O (4:1 v/v) |
| Temperature | 80–90°C |
| Reaction Time | 12–18 hours |
| Yield | 65–75% (after deprotection) |
Deprotection of the Hydroxyl Group
Following coupling, the methoxy protecting group is removed using BBr₃ in dichloromethane at −78°C to 0°C, restoring the phenolic hydroxyl group with >90% efficiency.
Ullmann Coupling as an Alternative Approach
For substrates sensitive to boronic acid handling, the Ullmann coupling provides a copper-mediated alternative. This method couples aryl halides with aryl metals under high-temperature conditions.
Key Modifications for Efficiency
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Catalyst System : CuI/1,10-phenanthroline in dimethylformamide (DMF) at 120°C.
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Substrate Compatibility : Requires electron-deficient aryl halides to enhance reactivity.
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Yield Considerations : Typically 50–60%, lower than Suzuki–Miyaura due to harsher conditions.
Friedel–Crafts Alkylation for Industrial Scalability
While less common, Friedel–Crafts alkylation offers a route to biphenyl derivatives under acidic conditions. This method is limited by regioselectivity challenges but is advantageous for bulk production.
Process Overview
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Electrophilic Substrate : 4-Fluorobenzyl chloride or analogous electrophile.
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Aromatic Component : 2-Methylphenol in the presence of AlCl₃.
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Reaction Outcome :
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Forms a mixture of ortho/para isomers, necessitating chromatographic separation.
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Overall yield: 40–50% after purification.
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Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki–Miyaura | 65–75 | High | Excellent | Moderate |
| Ullmann | 50–60 | Moderate | Good | Low |
| Friedel–Crafts | 40–50 | Low | Excellent | High |
Key Observations :
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The Suzuki–Miyaura method balances yield and selectivity, making it the preferred laboratory-scale approach.
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Friedel–Crafts alkylation is reserved for industrial contexts where cost outweighs purity concerns.
Advanced Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C) while improving yields by 10–15% through enhanced kinetic control.
Solvent-Free Mechanochemical Coupling
Ball-milling techniques enable solvent-free coupling, reducing environmental impact and purification complexity. Pilot studies report yields comparable to traditional methods (60–70%).
Flow Chemistry for Continuous Production
Microreactor systems achieve >90% conversion in <5 minutes residence time, ideal for high-throughput applications.
Challenges and Mitigation
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Hydroxyl Group Reactivity :
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Protection/deprotection steps add synthetic steps but prevent unwanted side reactions.
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Trimethylsilyl (TMS) protection offers an alternative to methoxy groups, removable under milder conditions (e.g., KF/MeOH).
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Byproduct Formation :
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Homocoupling of boronic acids is suppressed by degassing solvents and maintaining anhydrous conditions.
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Palladium Residue :
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Silica gel filtration or treatment with Chelex resin reduces Pd contamination to <5 ppm.
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Industrial Production Protocols
Large-scale synthesis (kg–ton quantities) employs:
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Catalyst Recycling : Pd recovery via adsorption on activated carbon.
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Continuous Distillation : For in-line removal of reaction byproducts.
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Quality Control : HPLC purity ≥98% (USP standards) and residual solvent analysis via GC-MS.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ catalysts enables room-temperature reactions with yields up to 70%, though substrate scope remains limited.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes demonstrate preliminary activity in biphenyl bond formation, offering a sustainable alternative under development.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a biphenyl derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-one.
Reduction: Formation of 4’-Fluoro-2’-methyl[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol, highlighting differences in substituents, molecular weights, and properties:
Detailed Analysis of Structural and Functional Differences
Electronic Effects
- Fluorine Substituents: The 4′-fluoro group in the target compound contributes to electron-withdrawing effects, stabilizing the biphenyl system and influencing aromatic interactions.
- Methyl Group : The 2′-methyl group introduces steric hindrance, restricting rotational freedom of the biphenyl system. This effect is absent in 4'-Fluoro[1,1'-biphenyl]-4-ol, leading to conformational flexibility differences .
Solubility and Reactivity
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound increases aqueous solubility (logP ~2.5) but reduces membrane permeability compared to 3-Methoxy-[1,1'-biphenyl]-4-ol (logP ~3.1) .
- Derivatization Potential: The hydroxyl group allows esterification (e.g., methyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate in ), while the amine in 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine facilitates salt formation .
Q & A
Q. What are the recommended synthetic routes for 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol, and how can purity be optimized?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to construct the biphenyl core, followed by functional group modifications. For example, allylation at the 3-position of the phenol ring can yield derivatives with anti-angiogenic activity . Post-synthesis, purity optimization requires column chromatography and HPLC analysis (e.g., achieving >97% purity via reverse-phase HPLC) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation, with specific attention to fluorine and methyl group signals in H-NMR and F-NMR spectra.
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?
Fluorine's electronegativity induces electron-withdrawing effects, stabilizing the phenol group via resonance and increasing acidity compared to non-fluorinated analogs. This electronic perturbation enhances intermolecular interactions in biological systems, such as hydrogen bonding with target proteins . Comparative studies with chloro, bromo, or iodo analogs reveal reduced steric hindrance for fluorine, favoring regioselective reactions in further derivatization .
Q. What analytical techniques are essential for characterizing 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol?
- Chromatography : HPLC for purity assessment (e.g., 99% purity reported for 3-allyl-4'-fluoro derivatives) .
- Spectroscopy : H-NMR to confirm methyl and fluorine positions (e.g., allyl protons at δ 5.0–6.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFO for the base structure) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol derivatives for anti-angiogenic activity?
SAR studies highlight the importance of substituents at the 3-position of the phenol ring. For instance, allyl groups enhance inhibitory effects on HUVEC migration and tube formation (IC values <10 µM), while bulkier substituents reduce bioavailability . Computational modeling (e.g., molecular docking) can predict interactions with vascular endothelial growth factor receptors (VEGFRs), guiding targeted modifications .
Q. What experimental strategies resolve contradictions in biological activity data across halogenated biphenyl analogs?
Contradictions often arise from differences in assay conditions or substituent electronic effects. For example, chloro analogs may show higher in vitro potency due to enhanced lipophilicity, while fluoro analogs exhibit better pharmacokinetic profiles in vivo . Controlled studies using isosteric replacements and standardized assays (e.g., SPR for binding affinity) are critical to isolate substituent-specific effects .
Q. How can computational methods predict the metabolic stability of 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol derivatives?
Density functional theory (DFT) calculations assess oxidation potentials of the phenol group, while in silico metabolism tools (e.g., CypRules) predict cytochrome P450-mediated degradation pathways. Fluorine's resistance to oxidation improves metabolic stability compared to non-halogenated analogs, as demonstrated in microsomal stability assays .
Q. What are the challenges in scaling up multi-step syntheses of fluorinated biphenyl derivatives?
Key challenges include:
- Purification : Fluorinated intermediates often require specialized techniques like fluorophilic chromatography.
- Reaction Control : Fluorine's sensitivity to harsh conditions (e.g., high temperatures) necessitates inert atmospheres and low-temperature coupling reactions .
- Yield Optimization : Suzuki-Miyaura reactions for biphenyl systems typically achieve 20–50% yields; microwave-assisted synthesis can improve efficiency .
Methodological Considerations
Q. How to design a robust assay for evaluating anti-proliferative effects of 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol derivatives?
Use HUVEC or cancer cell lines (e.g., MDA-MB-231) in migration (scratch assay) and tube formation assays. Normalize results to positive controls (e.g., sunitinib for angiogenesis inhibition) and validate via Western blotting for VEGFR2 phosphorylation . Dose-response curves (0.1–100 µM) and time-lapse microscopy enhance reproducibility.
Q. What strategies mitigate fluorescence interference in bioactivity assays caused by aromatic fluorophores?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
